molecular formula C8H7ClFNO2 B11724022 Ethyl 6-chloro-5-fluoropyridine-3-carboxylate

Ethyl 6-chloro-5-fluoropyridine-3-carboxylate

Cat. No.: B11724022
M. Wt: 203.60 g/mol
InChI Key: XZVMOGBJMVPVDP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, fluorine, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

  • Substituted pyridine derivatives
  • Oxidized or reduced forms of the original compound
  • Carboxylic acids from hydrolysis

Scientific Research Applications

Chemistry: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.

Industry: The compound is utilized in the production of herbicides, insecticides, and fungicides due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate
  • Ethyl 2-chloro-4-fluoro-3-pyridinecarboxylate
  • Ethyl 2-chloro-6-fluoro-3-pyridinecarboxylate

Uniqueness: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties that can be advantageous in various applications .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 6-chloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3

InChI Key

XZVMOGBJMVPVDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)F

Origin of Product

United States

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